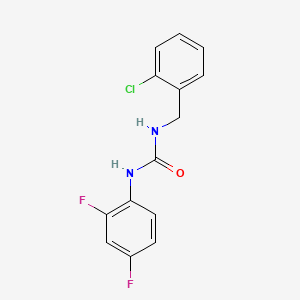
N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea, also known as DFPU, is a small molecule inhibitor that has shown significant potential in scientific research applications. Its unique chemical structure and mechanism of action have made it a valuable tool in the study of various biological processes.
科学研究应用
N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways. In neuroscience, this compound has been used to study the role of certain proteins in synaptic transmission and plasticity. In immunology, this compound has been used to investigate the mechanisms of T-cell activation and differentiation.
作用机制
N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. Specifically, this compound targets the enzyme protein kinase C (PKC), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can block the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In neurons, this compound can modulate synaptic plasticity by regulating the activity of specific proteins involved in synaptic transmission. In T-cells, this compound can inhibit the activation and differentiation of cells by blocking specific signaling pathways.
实验室实验的优点和局限性
One of the major advantages of N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea is its specificity for PKC, which allows for targeted inhibition of specific signaling pathways. Additionally, this compound has a relatively low toxicity profile, making it a safe and effective tool for use in laboratory experiments. However, this compound does have some limitations, including its relatively low solubility in water and its potential for off-target effects.
未来方向
There are several potential future directions for the use of N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea in scientific research. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, this compound could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, this compound could be used to study the role of PKC in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its specificity for PKC and its ability to modulate specific signaling pathways. Its unique chemical structure and mechanism of action have made it a valuable tool in the study of various biological processes. With continued research, this compound has the potential to contribute to the development of new therapies for a variety of diseases.
合成方法
N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea can be synthesized through a multistep process involving the reaction of 2-chlorobenzylamine with 2,4-difluorophenyl isocyanate. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The chemical structure of this compound is shown in Figure 1.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O/c15-11-4-2-1-3-9(11)8-18-14(20)19-13-6-5-10(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEDYQXBIWIWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

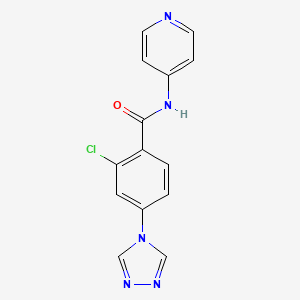
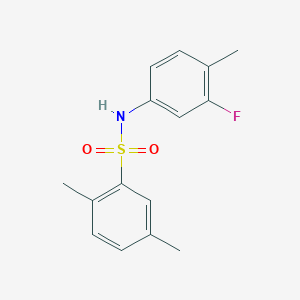

![methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5435745.png)
![2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5435747.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5435755.png)
![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5435763.png)
![1'-[2-(methylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435771.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5435778.png)
![N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5435784.png)
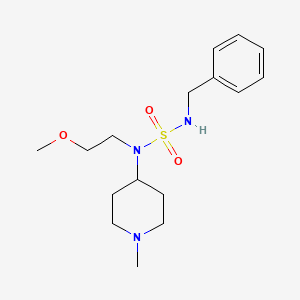
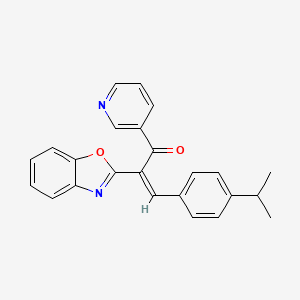
![ethyl 2-[4-(diethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435803.png)
![[1-(4-methylquinolin-2-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5435811.png)